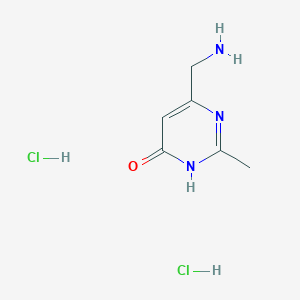

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride

Description

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and an aminomethyl substituent at position 6. Its dihydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-4-8-5(3-7)2-6(10)9-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXDUDKHEFRJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride typically involves the reaction of 2-methyl-4-pyrimidinol with formaldehyde and ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as crystallization or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different aminomethyl derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of complex molecules.

Synthetic Routes

The synthesis typically involves:

- Condensation Reactions : The compound can be synthesized through the condensation of 2-aminomethylpyrimidine with formaldehyde, followed by reduction.

- Modification Techniques : It can undergo oxidation, reduction, and substitution reactions to form various derivatives that may exhibit different properties and activities.

This compound has been investigated for its potential biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.

Antimicrobial Properties

Case studies have demonstrated its effectiveness against various pathogens:

- In vitro studies showed significant activity against Staphylococcus aureus and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 15 |

Antioxidant Activity

The compound exhibited a scavenging effect of 70% in the DPPH assay at a concentration of 100 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Anticancer Potential

Research has indicated promising anticancer activity:

- A study involving MCF-7 breast cancer cells revealed that derivatives of this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase.

Medicinal Applications

The compound is being explored for potential therapeutic applications:

- Antithrombotic Activity : Compounds derived from this structure have shown promise in inhibiting platelet aggregation, which is vital for preventing thrombotic conditions such as cerebral thrombosis and unstable angina .

| Condition | Activity |

|---|---|

| Cerebral Thrombosis | Inhibition of platelet aggregation |

| Unstable Angina | Inhibition of platelet aggregation |

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects on Reactivity and Solubility

- Positional Isomerism: The target compound’s 6-aminomethyl group (vs.

- Functional Group Variations: Hydroxyl vs. Amino Groups: The 4-OH in the target compound (vs. 4-NH₂ in ) enhances hydrogen-bonding capacity, influencing solubility and crystal packing . Saturated vs. Aromatic Rings: The 3,4-dihydropyrimidinone core in disrupts aromaticity, reducing π-π stacking interactions compared to the fully aromatic target compound.

Salt Form and Stability

- Dihydrochloride vs. Monohydrochloride: The dihydrochloride form (target, ) improves aqueous solubility over mono-salts like 2-(Aminomethyl)-6-methyl-4(1H)-pyrimidinone hydrochloride (1:1) (C₆H₁₀ClN₃O, MW 191.62 g/mol) .

- Pyridine vs. Pyrimidine Scaffolds : Pyridoxamine dihydrochloride (a pyridine derivative) exhibits distinct pharmacokinetics due to its larger ring size and hydroxymethyl substituents.

Biological Activity

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHClN

- Molecular Weight : 211.09 g/mol

- CAS Number : 1609406-43-0

This compound features a pyrimidine ring substituted with an aminomethyl group, which is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an agonist or antagonist, modulating the activity of enzymes or receptors involved in various biochemical pathways. While specific target interactions are still under investigation, preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

- COX Inhibition Studies :

- A study reported that several pyrimidine derivatives exhibited significant inhibitory effects on COX-1 and COX-2 enzymes, with IC values comparable to established anti-inflammatory drugs like celecoxib .

- The specific IC value for this compound remains to be determined, but related compounds have shown promising results in vitro.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Preliminary assessments indicate that this compound may possess activity against certain bacterial strains, although detailed studies are required to establish its efficacy and mechanism.

Cytotoxicity Studies

In vitro cytotoxicity assays have been employed to evaluate the safety profile of this compound. Initial findings suggest that while it exhibits some cytotoxic effects against specific cancer cell lines, the therapeutic index needs further exploration to assess potential clinical applications.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride with high purity?

- Methodology :

- Use reductive amination of 2-methyl-4-pyrimidinol derivatives followed by hydrochlorination. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purify via recrystallization in ethanol/water mixtures (1:1 v/v) under inert atmosphere to avoid oxidation of the aminomethyl group. Confirm purity (>98%) by HPLC with UV detection at 254 nm .

- Key Considerations : Avoid prolonged exposure to moisture during synthesis, as the dihydrochloride form is hygroscopic .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies by incubating aqueous solutions (1 mg/mL) at pH 3–9 (buffered with citrate/phosphate) and temperatures 25–60°C. Analyze degradation products weekly via LC-MS .

- Use thermogravimetric analysis (TGA) to determine thermal decomposition thresholds. Stability is typically maintained below 40°C in dry, dark conditions .

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodology :

- NMR : Assign peaks using - and -NMR in DO (deuterated water) to resolve the aminomethyl (-CHNH) and pyrimidine ring protons .

- IR : Confirm the presence of NH (stretching at 3300–3500 cm) and pyrimidine ring vibrations (1600–1650 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement . For ambiguous electron density maps (e.g., disordered chloride ions), apply constraints to the hydrogen-bonding network.

- Cross-validate with powder XRD and DFT calculations to reconcile discrepancies in unit cell parameters .

Q. What strategies are effective for analyzing interactions between this compound and biological targets (e.g., enzymes or DNA)?

- Methodology :

- Fluorescence Titration : If the compound exhibits intrinsic fluorescence, measure binding constants () via quenching experiments with DNA (e.g., calf thymus DNA) .

- Molecular Dynamics (MD) Simulations : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) and simulate interactions over 100 ns trajectories to identify key residues .

Q. How should researchers address inconsistent toxicity data in cell-based assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.